![molecular formula C18H25F3 B14206369 [3-(Trifluoromethyl)undec-1-EN-3-YL]benzene CAS No. 821799-52-4](/img/structure/B14206369.png)
[3-(Trifluoromethyl)undec-1-EN-3-YL]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Trifluoromethyl)undec-1-EN-3-YL]benzene: is an organic compound characterized by the presence of a trifluoromethyl group attached to an undec-1-en-3-yl chain, which is further connected to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)undec-1-EN-3-YL]benzene typically involves the introduction of a trifluoromethyl group to an undec-1-en-3-yl chain, followed by the attachment of this chain to a benzene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Grignard Reaction: This involves the reaction of a trifluoromethylated Grignard reagent with an appropriate benzene derivative.
Friedel-Crafts Alkylation: This method uses a trifluoromethylated alkyl halide and a benzene ring in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The benzene ring in [3-(Trifluoromethyl)undec-1-EN-3-YL]benzene can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Nitro compounds, sulfonic acids, halogenated benzenes
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers and other materials to impart unique properties, such as increased thermal stability and chemical resistance.
Biology:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the design of molecules with specific biological activities.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.
Medicine:
Therapeutics: The compound may have potential therapeutic applications, particularly in the development of new treatments for diseases where trifluoromethylated compounds have shown efficacy.
Industry:
Agriculture: It can be used in the formulation of agrochemicals, such as herbicides and pesticides, due to its stability and effectiveness.
Electronics: The compound can be used in the production of electronic materials, such as semiconductors and conductive polymers.
作用機序
The mechanism of action of [3-(Trifluoromethyl)undec-1-EN-3-YL]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to specific physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets.
類似化合物との比較
[3-(Trifluoromethyl)undec-1-EN-3-YL]benzene vs. [3-(Trifluoromethyl)dec-1-EN-3-YL]benzene: The additional carbon in the undec-1-en-3-yl chain can influence the compound’s physical properties and reactivity.
This compound vs. [3-(Trifluoromethyl)undec-1-EN-2-YL]benzene: The position of the double bond can affect the compound’s chemical behavior and interactions.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity, metabolic stability, and potential biological activity. These features distinguish it from other similar compounds and make it a valuable candidate for various applications in research and industry.
特性
CAS番号 |
821799-52-4 |
|---|---|
分子式 |
C18H25F3 |
分子量 |
298.4 g/mol |
IUPAC名 |
3-(trifluoromethyl)undec-1-en-3-ylbenzene |
InChI |
InChI=1S/C18H25F3/c1-3-5-6-7-8-12-15-17(4-2,18(19,20)21)16-13-10-9-11-14-16/h4,9-11,13-14H,2-3,5-8,12,15H2,1H3 |
InChIキー |
RSAIGMVTVGEUDO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C=C)(C1=CC=CC=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


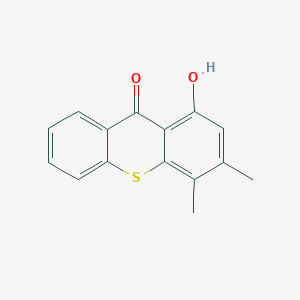
![[1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B14206299.png)
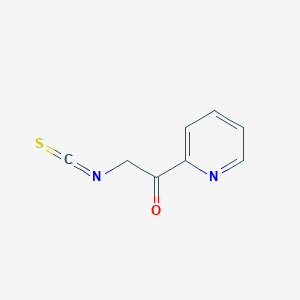
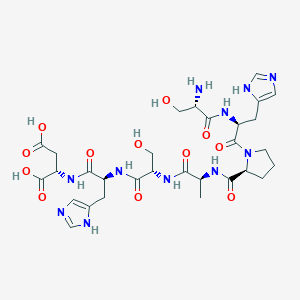
![6-[4-(5-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206311.png)
![2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile](/img/structure/B14206313.png)

![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]-](/img/structure/B14206323.png)
![[3-[(3-Methoxyphenyl)methyl]phenyl]thiourea](/img/structure/B14206331.png)
![3-(6-Fluorohex-1-yn-1-yl)-5-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine](/img/structure/B14206332.png)
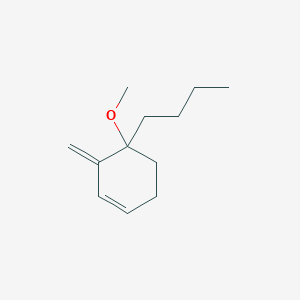
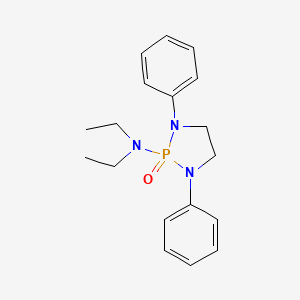
![Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206354.png)

